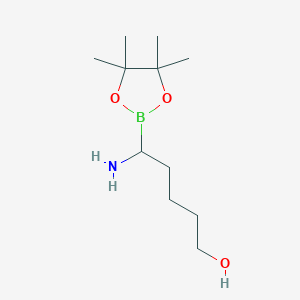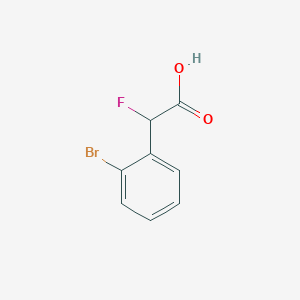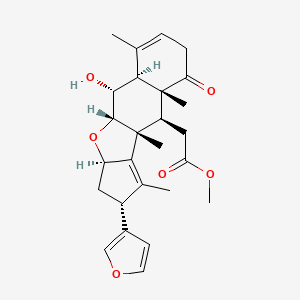
Deacetylnimbinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetylnimbinene is a limonoid compound derived from the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is particularly noted for its insecticidal and antifeedant properties, making it a compound of interest in both agricultural and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetylnimbinene can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of sulfonyl hydrazone-mediated etherification followed by radical cyclization . This strategy employs a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of this compound and its analogues.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of limonoids from neem seeds or leaves. The extracted compounds are then subjected to chemical modifications to yield this compound. Ultrahigh-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry is often used for the profiling and purification of limonoids .
Chemical Reactions Analysis
Types of Reactions
Deacetylnimbinene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Deacetylnimbinene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other limonoids and triterpenoids.
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research has shown its potential in anti-inflammatory and anticancer therapies.
Industry: It is used in the formulation of biopesticides and natural insect repellents
Mechanism of Action
Deacetylnimbinene exerts its effects primarily through its interaction with insect growth regulators and antifeedant pathways. It inhibits the life cycle of insects by interfering with their hormonal balance, thereby preventing them from feeding and reproducing. The molecular targets include various enzymes and receptors involved in insect growth and development .
Comparison with Similar Compounds
Similar Compounds
Nimbolide: Another limonoid with similar insecticidal properties.
Deacetylnimbin: A closely related compound with similar biological activities.
Salannin: Known for its antifeedant properties.
Azadirachtin: A well-known neem-derived compound with potent insecticidal properties.
Uniqueness
Deacetylnimbinene is unique in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for synthetic and industrial applications .
Properties
Molecular Formula |
C26H32O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-[(1S,2R,3S,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate |
InChI |
InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3/t16-,17-,18-,21-,23-,24-,25+,26-/m1/s1 |
InChI Key |
KUCNSNKUGFEHJF-LITAZIQHSA-N |
Isomeric SMILES |
CC1=CCC(=O)[C@]2([C@H]1[C@H]([C@@H]3[C@]([C@@H]2CC(=O)OC)(C4=C([C@@H](C[C@H]4O3)C5=COC=C5)C)C)O)C |
Canonical SMILES |
CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





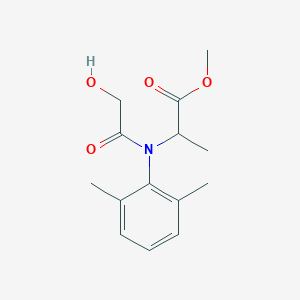
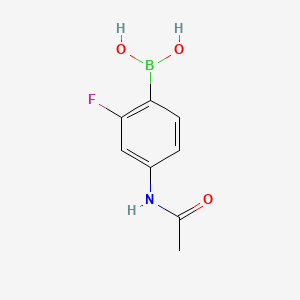
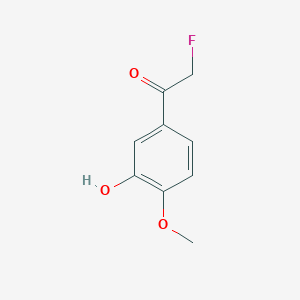


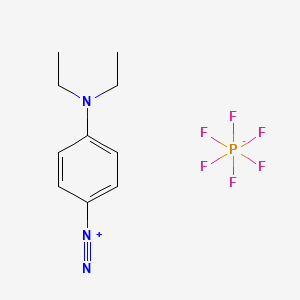
![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13412390.png)
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)
